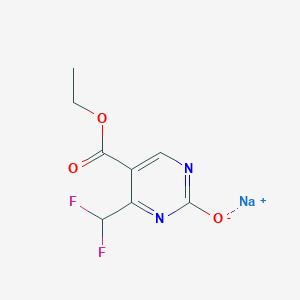
Sodium;4-(difluoromethyl)-5-ethoxycarbonylpyrimidin-2-olate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium;4-(difluoromethyl)-5-ethoxycarbonylpyrimidin-2-olate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as DFE, and it is a pyrimidine derivative that has been shown to have a range of interesting properties. In
作用機序
The mechanism of action of DFE is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in the production of reactive oxygen species. This inhibition may lead to a reduction in oxidative stress and inflammation, which could have potential therapeutic applications in a range of diseases and conditions.
Biochemical and Physiological Effects:
DFE has been shown to have a range of biochemical and physiological effects, including the reduction of oxidative stress, the inhibition of certain enzymes, and the induction of apoptosis in cancer cells. DFE has also been shown to have good solubility in water and other aqueous solutions, which makes it a potentially useful tool for drug delivery applications.
実験室実験の利点と制限
One of the main advantages of using DFE in lab experiments is its high solubility in water and other aqueous solutions, which makes it easy to work with and manipulate. However, one of the limitations of DFE is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are many potential future directions for research on DFE, including the development of new drug delivery systems, the investigation of its potential anti-cancer properties, and the study of its mechanism of action in more detail. Other future directions could include the exploration of its potential applications in the treatment of other diseases and conditions, as well as the development of new synthetic methods for producing DFE in a more efficient and cost-effective manner.
In conclusion, DFE is a chemical compound that has been widely studied for its potential applications in scientific research. Its high solubility in water and other aqueous solutions, as well as its range of interesting properties, make it a potentially useful tool for a wide range of applications. While there is still much to be learned about the mechanism of action of DFE, its potential applications in drug delivery, anti-cancer therapy, and other areas make it an intriguing area of study for researchers in many different fields.
合成法
The synthesis of DFE involves several steps, including the reaction of ethyl cyanoacetate with difluoromethylamine, followed by the reaction of the resulting intermediate with 2-chloro-4,5-difluoropyrimidine. The final step involves the addition of sodium hydroxide to the reaction mixture to yield the sodium salt of DFE. This synthesis method has been well-documented in the literature, and it has been shown to be a reliable and efficient way to produce DFE in large quantities.
科学的研究の応用
DFE has been used in a wide range of scientific research applications, including as a fluorescent probe for the detection of reactive oxygen species, as a potential anti-cancer agent, and as a tool for studying the mechanism of action of certain enzymes. DFE has also been used in the development of new drug delivery systems, as it has been shown to have good solubility in water and other aqueous solutions.
特性
IUPAC Name |
sodium;4-(difluoromethyl)-5-ethoxycarbonylpyrimidin-2-olate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2N2O3.Na/c1-2-15-7(13)4-3-11-8(14)12-5(4)6(9)10;/h3,6H,2H2,1H3,(H,11,12,14);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXIJGLMDBUNSSB-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C(F)F)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2N2NaO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 4-(difluoromethyl)-5-(ethoxycarbonyl)pyrimidin-2-olate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(cyclopent-3-en-1-yl)methoxy]-5H,6H,7H-cyclopenta[c]pyridazine](/img/structure/B2653459.png)
![5-(difluoromethyl)-1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2653460.png)
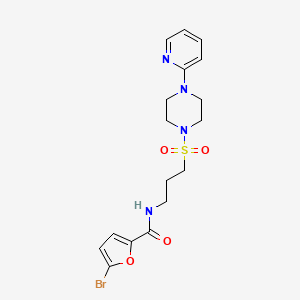
![[4-[4-(4-Fluorophenyl)pyrimidin-2-yl]piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2653466.png)
![4-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2653467.png)
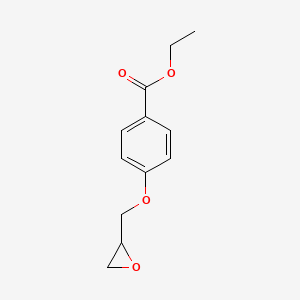
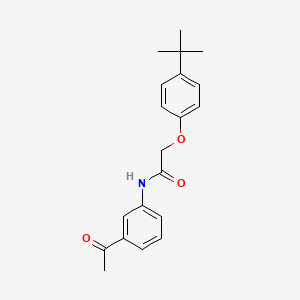
![5-[1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-thienylmethyl)pentanamide](/img/no-structure.png)
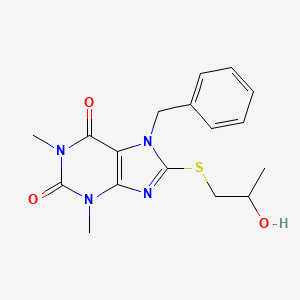
![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2653476.png)

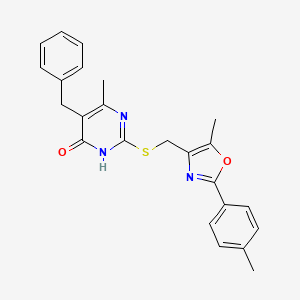
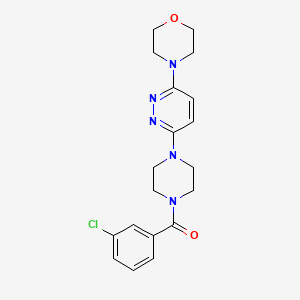
![1-benzyl-3-(4-nitrophenyl)-5-(propan-2-yl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B2653480.png)